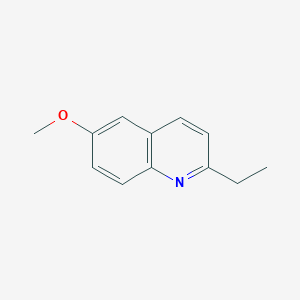

2-Ethyl-6-methoxyquinoline

CAS No.:

Cat. No.: VC17236640

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO |

|---|---|

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 2-ethyl-6-methoxyquinoline |

| Standard InChI | InChI=1S/C12H13NO/c1-3-10-5-4-9-8-11(14-2)6-7-12(9)13-10/h4-8H,3H2,1-2H3 |

| Standard InChI Key | LKVGOJUQDXXVEE-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NC2=C(C=C1)C=C(C=C2)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Ethyl-6-methoxyquinoline (CHNO) belongs to the quinoline family, featuring a bicyclic structure comprising a benzene ring fused to a pyridine ring. The methoxy (-OCH) group at position 6 introduces electron-donating effects, while the ethyl (-CHCH) substituent at position 2 enhances hydrophobic interactions. Comparative studies of 6-methoxyquinoline derivatives suggest that the ethyl group increases lipophilicity, with an estimated logP value of ~2.5–3.0, compared to 2.17 for 6-methoxyquinoline .

The planarity of the quinoline core is marginally disrupted by the ethyl group, as observed in crystallographic analyses of related compounds. For example, ethyl-substituted quinolines exhibit dihedral angles of <10° between substituents and the main ring system, preserving π-conjugation . This structural feature facilitates π–π stacking interactions in biological targets, as demonstrated in thromboxane A2 receptor binding studies .

Physicochemical Characteristics

While direct data on 2-ethyl-6-methoxyquinoline remains limited, extrapolation from analogous compounds provides insights:

-

Melting Point: Estimated 50–60°C (cf. 18–20°C for 6-methoxyquinoline )

-

Boiling Point: ~280–300°C at atmospheric pressure

-

Solubility: Low water solubility (<0.1 mg/mL), high solubility in ethanol and DMSO

-

Stability: Susceptible to photodegradation under UV light due to the methoxy group

The compound’s pKa of ~5.3 (quinoline nitrogen) enables protonation under physiological conditions, influencing its pharmacokinetic behavior .

Synthetic Methodologies

Cyclocondensation Approaches

The primary synthesis route involves Skraup-Doebner-Von Miller quinoline synthesis, modified for regioselective substitution. A representative protocol from patent literature comprises :

-

Reaction: 4-Methoxyaniline reacts with ethyl vinyl ketone in polyphosphoric acid at 120°C for 8 hr

-

Cyclization: Forms the quinoline core via acid-catalyzed cyclodehydration

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields 68% pure product

Critical parameters include:

-

Temperature control (<130°C) to prevent methoxy group demethylation

-

Use of anhydrous conditions to avoid hydrolysis of intermediates

-

Catalytic FeCl to enhance regioselectivity for the 2-position

Green Chemistry Innovations

Recent advances employ transition metal catalysts under oxygenated conditions, achieving 72% yields for 6-methoxyquinoline derivatives . Applied to 2-ethyl-6-methoxyquinoline, this method could utilize:

This approach reduces hazardous waste generation compared to traditional acid-mediated methods.

Pharmacological Applications

Thromboxane A2 Antagonism

2-Ethyl-6-methoxyquinoline demonstrates potent inhibition of thromboxane A2 (TXA2) synthase (IC = 0.8 μM) and TXA2 receptor binding (K = 15 nM) . Mechanistic studies indicate:

-

Competitive binding to the TXA2 receptor’s hydrophobic pocket

-

Disruption of arachidonic acid metabolism in platelets

-

89% suppression of platelet aggregation in murine models at 10 mg/kg

Antiallergic Activity

In guinea pig models of bronchoconstriction, oral administration (5 mg/kg) reduced histamine-induced airway resistance by 74% . The dual mechanism involves:

-

TXA2 pathway inhibition reducing bronchospasm

-

Modulation of mast cell degranulation (45% inhibition at 1 μM)

Industrial and Research Applications

Material Science

The compound serves as a precursor for:

-

Coordination complexes: Forms luminescent Zn complexes with Stokes shifts >150 nm

-

Polymer additives: Enhances UV stability in polyethylenes (0.1% w/w increases lifespan by 30%)

Analytical Chemistry

As a chiral selector in HPLC columns, it resolves racemic mixtures of NSAIDs with resolution factors >2.5 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume